Dual IL-4 and β-Hexosaminidase Inhibition in RBL-2H3 Cells
Clerodendrin (CAS 119738-57-7) exhibits a distinct dual-inhibitory profile not commonly found in its closest structural analog, apigenin-7-O-glucuronide. At a concentration of 10 μM, treatment of propidium iodide-induced RBL-2H3 mast cells with Clerodendrin resulted in the inhibition of both interleukin-4 (IL-4) mRNA expression and β-hexosaminidase release . This specific dual activity at this concentration is a key differentiator.
| Evidence Dimension | Inhibition of IL-4 expression and β-hexosaminidase release |
|---|---|
| Target Compound Data | Inhibition observed at 10 μM for both IL-4 mRNA and β-hexosaminidase |
| Comparator Or Baseline | Apigenin-7-O-glucuronide (typical activity) - primarily reported for TNF-α and nitrite inhibition, not IL-4/β-hexosaminidase dual inhibition |
| Quantified Difference | Qualitative difference in target profile (dual inhibition of IL-4/Hex vs. single TNF-α/nitrite inhibition) |
| Conditions | RBL-2H3 cells induced with propidium iodide; treatment for 1-3 hours |
Why This Matters
This specific, dual-target immunomodulatory activity in a mast cell line distinguishes Clerodendrin for research focused on allergic responses and suggests a different mechanism of action than its monoglucuronide counterpart.
